1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone
Description
1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone is a dibenzoazepine derivative featuring a pyrimidinyl sulfanyl substituent. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-15-13-16(2)24-22(23-15)27-14-21(26)25-19-9-5-3-7-17(19)11-12-18-8-4-6-10-20(18)25/h3-10,13H,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPOBBVBZLOJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone involves several steps. One common synthetic route includes the following steps:
Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidinylsulfanyl Group: The pyrimidinylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the dibenzoazepine core.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogs can be categorized based on modifications to the dibenzoazepine core or the sulfanyl-substituted heterocyclic moiety.
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Dibenzoazepine Modifications: Substitutions on the dibenzoazepine core (e.g., 3-amino in Met2 , 10-methoxy in Licarbazepine-D4 ) significantly alter metabolic pathways and receptor interactions.
- Heterocyclic Sulfanyl Groups: Analogues like the dihydropyrimidinone derivatives share sulfanyl groups but differ in ring saturation and substituents (e.g., 4-fluorophenyl). The target compound’s 4,6-dimethylpyrimidinyl group may enhance steric bulk and electronic effects compared to simpler thiones.
Key Insights:
- Sulfanyl-containing dihydropyrimidinones exhibit antimicrobial activity, implying that the target compound’s pyrimidinyl sulfanyl group could be optimized for similar applications if combined with appropriate pharmacophores.
Biological Activity
The compound 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-1-ethanone is a derivative of dibenzo[b,f]azepine, a structure known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological implications, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 322.4 g/mol. The structural features include a dibenzo[b,f]azepine core and a pyrimidine sulfanyl substituent, which are critical for its biological interactions.
Research indicates that compounds based on the dibenzo[b,f]azepine framework can interact with various biological targets:
- SIRT2 Inhibition : Recent studies have identified the dibenzo[b,f]azepine derivatives as selective inhibitors of SIRT2 (Sirtuin 2), an enzyme involved in deacetylation processes that regulate various cellular functions. For instance, one study reported that a related compound exhibited an IC50 value of 18 µM against SIRT2, demonstrating significant selectivity over SIRT1 . This inhibition can lead to altered acetylation states of key proteins involved in cell cycle regulation and apoptosis.
- Cell Cycle Arrest : The inhibition of SIRT2 has been linked to cell cycle arrest in cancer cells. Compounds similar to the one discussed have shown the ability to impede cell proliferation by inducing hyperacetylation of α-tubulin and affecting pRb phosphorylation . This suggests potential applications in cancer therapy.
- Neuroprotective Effects : The dibenzo[b,f]azepine derivatives have been explored for neuroprotective properties, particularly in models of neurodegenerative diseases. Their ability to modulate SIRT activity may influence neuronal survival and function under stress conditions .
Biological Activity Summary Table
| Biological Activity | Mechanism/Target | Reference |
|---|---|---|
| SIRT2 Inhibition | Selective inhibition | |
| Cell Cycle Arrest | Hyperacetylation of α-tubulin | |
| Neuroprotection | Modulation of SIRT activity |
Case Study 1: Cancer Cell Proliferation
In vitro studies on MCF-7 breast cancer cells treated with dibenzo[b,f]azepine derivatives demonstrated significant reductions in cell proliferation rates when exposed to concentrations around 30 µM. The treatment resulted in G2/M phase arrest, indicating the potential use of these compounds in cancer therapeutics .
Case Study 2: Neurodegenerative Models
In models simulating neurodegenerative conditions, compounds similar to this compound were shown to enhance neuronal survival under oxidative stress by modulating SIRT activity, suggesting their role as neuroprotective agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
